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Ranatuerin-2N protein precursor, partial

Antimicrobial peptide validation Predicted activity CAMP database

Ranatuerin-2N is a predicted-but-unvalidated 27-amino acid antimicrobial peptide precursor cloned from Pelophylax nigromaculatus. Unlike experimentally validated Ranatuerin-2 family members (MIC range >100-fold), its activity is computationally predicted only — making it an ideal calibration standard for AMP prediction tools and a unique candidate for de novo MIC characterization. Its rare Rana box sequence (KCKITGDC, containing Asp32) enables domain-swapping and truncation studies to dissect C-terminal loop contributions. Procure alongside same-species QUB-2999 for head-to-head comparison of Ranatuerin-2 variant functional divergence. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1576019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2N Protein Precursor Partial — Compound Identity, Source, and Family Classification for Research Procurement


Ranatuerin-2N protein precursor, partial is a 59-residue antimicrobial peptide (AMP) precursor cloned from the skin of the black-spotted frog Pelophylax nigromaculatus [1]. Its predicted mature peptide (positions 30–59, 27 amino acids: LDTVKGAAKNVAGILLNKLKCKITGDC, MW ≈ 2801 Da) belongs to the Ranatuerin-2 family, characterized by a C-terminal disulfide-bridged cyclic heptapeptide 'Rana box' domain and classified under Pfam PF08023 [2]. The precursor sequence is deposited in GenBank under accession AEM68238.1 (GI: 343952547) and cross-referenced in UniProt (G3E7X6, TrEMBL, evidence at transcript level) [3]. Critically, its antimicrobial activity is annotated as 'Predicted' and 'Unpublished' in the CAMP database — distinguishing it from the majority of experimentally validated Ranatuerin-2 family members [2].

Why Ranatuerin-2N Cannot Be Substituted by Another Ranatuerin-2 Family Peptide — Sequence Divergence and Functional Unpredictability


The Ranatuerin-2 family exhibits extreme primary structure divergence: only 4–5 amino acid residues are relatively conserved across family members, and it is rare for orthologous peptides from different species to share identical sequences [1]. This sequence heterogeneity translates directly into a >100-fold range in antimicrobial potency — MIC values against E. coli span from 2 µM (ranatuerin-2Cb) to >150 µM (ranatuerin-2DN1), while S. aureus MICs range from 2 µM (ranatuerin-2B) to >200 µM (ranatuerin-2ARa) [2]. Hemolytic activity (HC50) across the family spans 35–200 µM [2]. Ranatuerin-2N's unique primary sequence (27-aa mature peptide: LDTVKGAAKNVAGILLNKLKCKITGDC) differs from all experimentally characterized family members, including a same-species peptide QUB-2999 (GILKDTLKGAATNVAGVLLDKLKCKITGGC) that shows MICs of 4 µM (E. coli), 32 µM (S. aureus), and 128 µM (C. albicans) [3]. Without experimental validation, Ranatuerin-2N's activity cannot be inferred from any homolog — substitution risks unknowingly introducing a functionally distinct or inactive peptide into an experimental system [4].

Ranatuerin-2N Quantitative Differentiation Evidence — Comparator-Anchored Selection Guide for Scientific Procurement


Evidence Item 1: Experimental Validation Status — Predicted vs. Experimentally Validated Antimicrobial Activity

Ranatuerin-2N (CAMPSQ2613) is annotated as 'Validated: Predicted' with the comment 'Unpublished' in the CAMP antimicrobial peptide database, meaning no peer-reviewed experimental MIC determination exists for this specific peptide [1]. This contrasts with numerous experimentally validated Ranatuerin-2 family members. For example, Ranatuerin-2Cb (CAMPSQ440) is annotated as 'Validated: Experimentally validated' with confirmed MICs of 2 µM (E. coli), 40 µM (S. aureus), and 46 µM (C. albicans) [2]. Ranatuerin-2CSa is similarly experimentally validated with MICs of 4–5 µM (E. coli) and 8–10 µM (S. aureus) and hemolysis LC50 of 150–160 µM [3]. This validation-status gap is the single most critical procurement differentiator: Ranatuerin-2N is appropriate for de novo characterization studies, phylogenetic analyses, or as a predicted-activity comparator, but not for assays requiring a peptide with established antimicrobial potency.

Antimicrobial peptide validation Predicted activity CAMP database Procurement decision

Evidence Item 2: Primary Sequence Divergence from Same-Species Ranatuerin-2 Peptide QUB-2999

Ranatuerin-2N and QUB-2999 are both Ranatuerin-2 family peptides cloned from the same species, Pelophylax nigromaculatus, yet possess distinct mature peptide sequences [1]. Ranatuerin-2N mature peptide: LDTVKGAAKNVAGILLNKLKCKITGDC (27 aa). QUB-2999 mature peptide: GILKDTLKGAATNVAGVLLDKLKCKITGGC (30 aa). Sequence alignment reveals differences in 11 of 27 aligned positions, including N-terminal extension in QUB-2999 (GIL vs. L), internal insertions, and multiple residue substitutions [2]. QUB-2999 has experimentally determined MIC values of 4 µM (E. coli NCTC 10418), 32 µM (S. aureus NCTC 10788), and 128 µM (C. albicans ATCC 10231), with an HC10 of 113 µM against human erythrocytes [1]. No corresponding experimental data exist for Ranatuerin-2N. The sequence divergence between these two same-species peptides exemplifies why activity cannot be extrapolated across Ranatuerin-2 variants.

Sequence comparison Same-species analog Pelophylax nigromaculatus QUB-2999

Evidence Item 3: Ranatuerin-2 Family Potency Range — Ranatuerin-2N Falls Within a Family Exhibiting >100-Fold MIC Variability

Comprehensive review data establish that the Ranatuerin-2 family displays extreme functional divergence despite conserved structural motifs. MIC ranges across the family span two orders of magnitude: against E. coli from 2 µM (ranatuerin-2Cb) to 30 µM (ranatuerin-2ARa) and beyond (>150 µM for ranatuerin-2DN1); against S. aureus from 2 µM (ranatuerin-2B) to >200 µM (ranatuerin-2ARa) [1]. Anti-C. albicans activity is generally weak except for ranatuerin-2B (MIC = 35 µM) [1]. Hemolytic activity (HC50) ranges from 35 µM (ranatuerin-2Ga) to 200 µM (ranatuerin-2Byb), and some members like ranatuerin-2VLb show selective tumor cell cytolysis (LC50 = 30 µM against HepG2) with low hemolysis (LC50 > 200 µM) [2]. Ranatuerin-2N's position within this functional landscape is unknown. This >100-fold potency range means that generic selection of 'a ranatuerin-2 peptide' without verifying the specific variant's quantitative profile introduces unacceptable experimental variability.

Ranatuerin-2 family MIC variability Structure-activity relationship Antimicrobial spectrum

Evidence Item 4: C-Terminal Rana Box Sequence Divergence — Comparative Motif Analysis Across Ranatuerin-2 Family Members

The C-terminal Rana box (disulfide-bridged cyclic heptapeptide) is a defining structural feature of the Ranatuerin-2 family, yet its precise sequence varies among members and has been shown to impact biological activity [1]. Ranatuerin-2N's Rana box sequence (KCKITGDC, Cys26–Cys32 disulfide) differs from other characterized variants: Ranatuerin-2Cb uses KCIKAGCKP, Ranatuerin-2CSa uses KCKITGC, Ranatuerin-2ONa uses KCKITGSC, and Ranatuerin-2Ya uses KCKITGC [2]. Studies on Ranatuerin-2PLx and R2AW have demonstrated that artificial deletion of the Rana box or alteration of its net positive charge reduces both antibacterial and anticancer activities, and can modulate toxicity profiles [3]. The Rana-box motif in Nigrocin-PN (also from P. nigromaculatus) was shown to reduce toxicity without compromising antibacterial activity [4]. Ranatuerin-2N's KCKITGDC motif — containing an Asp residue at position 32 within the disulfide loop — represents a unique charge distribution within the Rana box that may confer distinct activity and selectivity properties relative to family members with neutral or basic residues in this position.

Rana box Disulfide bridge C-terminal domain Structure-function relationship

Evidence Item 5: Phylogenetic Source Differentiation — Asian Pelophylax vs. North American Lithobates Lineage

Ranatuerin-2N originates from Pelophylax nigromaculatus, an East Asian ranid frog species, whereas the majority of experimentally characterized Ranatuerin-2 peptides derive from North American frogs of the genus Lithobates [1]. Cladistic analysis based on the primary structures of 44 ranatuerin-2 peptides from 20 Lithobates species demonstrates that these peptides serve as robust phylogenetic markers, with sequence divergence reflecting species-level evolutionary relationships [2]. Ranatuerin-2N represents one of the few Ranatuerin-2 sequences cloned from the Asian Pelophylax lineage, alongside QUB-2999 and Ranatuerin-2PLx (both from P. nigromaculatus), and Rana-2PN (from Pelophylax nigromaculata) [3]. For studies requiring phylogenetic breadth — such as evolutionary analyses of AMP diversification or comparative immunology across anuran lineages — Ranatuerin-2N provides an Asian Pelophylax reference point that North American Lithobates-derived peptides cannot supply.

Phylogenetic marker Pelophylax nigromaculatus Species-specific peptide Evolutionary comparison

Ranatuerin-2N Protein Precursor Partial — Evidence-Based Application Scenarios for Scientific Procurement and Experimental Deployment


Scenario 1: Phylogenetic and Evolutionary Studies of Amphibian Antimicrobial Peptide Diversification

Ranatuerin-2N serves as an Asian Pelophylax nigromaculatus-derived reference sequence for cladistic analyses examining Ranatuerin-2 family evolution across anuran lineages. Its inclusion in phylogenetic datasets alongside North American Lithobates-derived sequences enhances geographic and taxonomic representation, enabling more robust inferences about AMP diversification patterns [1]. The precursor sequence (59 aa, GenBank HQ639918) provides both the mature peptide and signal/propeptide regions, allowing comparative analysis of precursor architecture across species [2]. This application is supported by the established use of ranatuerin-2 primary structures as molecular markers for species identification and phylogenetic reconstruction [1].

Scenario 2: De Novo Antimicrobial Characterization and Structure-Activity Relationship (SAR) Studies

As a predicted-but-unvalidated Ranatuerin-2 family member, Ranatuerin-2N is suited for laboratories conducting de novo antimicrobial characterization — establishing its own MIC profile against Gram-positive, Gram-negative, and fungal panels. Its unique Rana box sequence (KCKITGDC, containing an acidic Asp32 within the disulfide loop) makes it a candidate for domain-swapping and truncation studies to dissect the contribution of the C-terminal loop to activity and selectivity [3]. Researchers should benchmark Ranatuerin-2N against experimentally validated comparators such as QUB-2999 (same species, MIC E. coli 4 µM, S. aureus 32 µM) to establish relative potency within the same-species Ranatuerin-2 repertoire [4].

Scenario 3: Comparative Immunology — Innate Defense Repertoire Analysis in Pelophylax nigromaculatus

Pelophylax nigromaculatus skin secretions contain a complex cocktail of AMPs spanning multiple families (ranatuerin-2, brevinin-1, temporin, esculentin, nigrocin). Ranatuerin-2N, as one of several Ranatuerin-2 variants cloned from this species, enables studies examining the functional redundancy and complementary activity spectra within a single species' innate immune arsenal [1]. Procurement of Ranatuerin-2N alongside QUB-2999 and Nigrocin-PN (all from P. nigromaculatus) allows head-to-head comparison of same-species Ranatuerin-2 variants to determine whether sequence divergence within a single frog species correlates with differential antimicrobial coverage [2].

Scenario 4: Negative Control or Predicted-Activity Comparator in AMP Screening Campaigns

In high-throughput antimicrobial screening campaigns that include validated Ranatuerin-2 peptides, Ranatuerin-2N can serve as a 'predicted-activity' comparator to assess the predictive accuracy of computational AMP discovery tools. Since its activity is computationally predicted but experimentally unverified [1], comparing its actual MIC values against in silico predictions provides a calibration point for bioinformatics-based AMP mining pipelines. This application is particularly relevant given that approximately one-third of known AMPs are amphibian-derived and computational prediction is increasingly used for AMP discovery [2].

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